molecular formula C9H9BO4 B2355681 2-(2-Carboxyvinyl)benzeneboronic acid CAS No. 374105-86-9

2-(2-Carboxyvinyl)benzeneboronic acid

Cat. No.: B2355681
CAS No.: 374105-86-9
M. Wt: 191.98
InChI Key: OPFDGNUJQALQFL-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyvinyl)benzeneboronic acid typically involves the reaction of a suitable boronic acid precursor with a carboxyvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyvinyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Carboxyvinyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Carboxyvinyl)benzeneboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The carboxyvinyl group can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carboxyvinyl)benzeneboronic acid is unique due to the presence of both a boronic acid group and a carboxyvinyl group, which allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. This dual functionality makes it a valuable reagent in organic synthesis and various scientific research applications.

Biological Activity

2-(2-Carboxyvinyl)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C9_9H9_9B1_1O4_4
  • CAS Number : 374105-86-0
  • Structure : The compound features a carboxyvinyl group attached to a phenylboronic acid moiety, which is crucial for its biological interactions.

This compound functions primarily as an enzyme inhibitor. Its mechanism involves the reversible binding to the active site of various enzymes, particularly β-lactamases, which are responsible for antibiotic resistance in bacteria. The compound's boronic acid functionality allows it to form covalent bonds with serine residues in the active sites of these enzymes, thereby inhibiting their activity.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects against various β-lactamases, including KPC and AmpC enzymes. In vitro studies indicate that this compound can effectively inhibit these enzymes at micromolar concentrations, making it a candidate for combination therapies with β-lactam antibiotics to combat resistant bacterial strains .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on prostate cancer cells (PC-3), with IC50_{50} values indicating significant growth inhibition at concentrations ranging from 1 to 5 µM . Further investigations are necessary to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies

  • Inhibition of KPC Enzymes : A study assessed the potency of various boronic acids, including this compound, against KPC-2 enzymes. The results indicated that this compound exhibited enhanced inhibitory activity compared to traditional β-lactamase inhibitors, suggesting its potential utility in clinical settings .
  • Antimicrobial Activity : Another research effort evaluated the antimicrobial efficacy of several boronic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound demonstrated promising antibacterial activity, further supporting its role in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Activity
This compoundBoronic Acid DerivativeEnzyme Inhibition
Phenylboronic AcidBoronic AcidEnzyme Inhibition
BortezomibBoronateProteasome Inhibition (Anticancer)

Properties

IUPAC Name

(E)-3-(2-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDGNUJQALQFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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